Mesitylene, also known as 1,3,5-trimethylbenzene, is a colorless liquid with a sweet aromatic odor. It is a symmetrical derivative of benzene with three methyl groups positioned at the 1, 3, and 5 carbon atoms of the benzene ring. The molecular formula for mesitylene is with a molecular weight of approximately 120.19 g/mol. It is primarily derived from coal tar and serves as a precursor for various fine chemicals and materials .
Mesitylene is classified as a flammable liquid and can irritate the skin and respiratory system upon exposure. It is also considered toxic to aquatic life. Here are some specific safety concerns:
Mesitylene can be synthesized through several methods:
Interaction studies involving mesitylene primarily focus on its role in catalysis and ligand chemistry. Research has shown that mesitylene can stabilize low oxidation state metal centers in organometallic complexes. Its steric bulk allows it to influence reaction pathways significantly, particularly in asymmetric catalysis .
Mesitylene belongs to a class of compounds known as trimethylbenzenes. The two other isomers are:
Compound Name | Structure | Unique Features |
---|---|---|
Pseudocumene (1,2,4-trimethylbenzene) | Pseudocumene | Less symmetrical; used in organic synthesis |
Hemimellitene (1,2,3-trimethylbenzene) | Hemimellitene | Different methyl group positioning; less common |
Mesitylene's symmetrical structure and specific reactivity patterns differentiate it from its isomers. Its use as a ligand in organometallic chemistry and its role in producing fine chemicals highlight its unique position among trimethylbenzenes.
Flammable;Irritant;Environmental Hazard